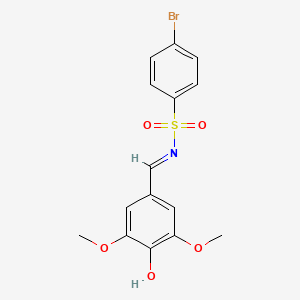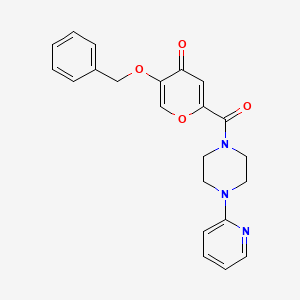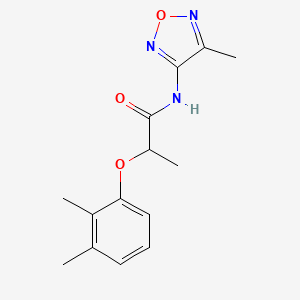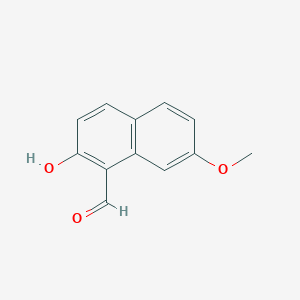
N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide, also known as CMBSA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential applications in various fields, including cancer research, biochemistry, and pharmacology. In cancer research, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been used as a tool to study the structure and function of proteins. In pharmacology, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been investigated as a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In addition, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases (PTPs), the activation of protein kinases, and the modulation of intracellular signaling pathways. In addition, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide is its high potency and specificity, which makes it a valuable tool for studying various biological processes. However, one of the main limitations of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other molecules and proteins. In addition, further studies are needed to fully understand the mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide and its effects on various biological processes.
Synthesemethoden
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide involves the reaction of 2-(1-hexylbenzimidazol-2-yl)sulfanylacetic acid with 2-chloro-3-methylbutanenitrile in the presence of a base. The resulting product is then purified by column chromatography to obtain N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide in high purity and yield.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4OS/c1-5-6-7-10-13-25-18-12-9-8-11-17(18)23-20(25)27-14-19(26)24-21(4,15-22)16(2)3/h8-9,11-12,16H,5-7,10,13-14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIFTASNSKWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1SCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2434191.png)

![2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide](/img/structure/B2434197.png)

![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)

![2-(4-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2434204.png)
![2-((6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2434207.png)


